Golotimod hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

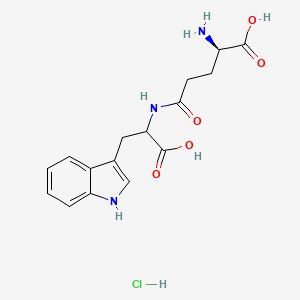

C16H20ClN3O5 |

|---|---|

Molecular Weight |

369.80 g/mol |

IUPAC Name |

(2R)-2-amino-5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C16H19N3O5.ClH/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);1H/t11-,13?;/m1./s1 |

InChI Key |

YYTBHYZPAMPQGT-ZRMPQGGQSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC[C@H](C(=O)O)N.Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Golotimod Hydrochloride: A Technical Guide to its Mechanism of Action in T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golotimod hydrochloride (formerly known as SCV-07) is a synthetic dipeptide immunomodulator, gamma-D-glutamyl-L-tryptophan, with demonstrated effects on T-cell mediated immunity. This document provides an in-depth technical overview of the proposed mechanism of action by which this compound potentiates T-cell activation. Evidence suggests a multi-faceted mechanism involving the activation of the protein tyrosine phosphatase SHP-2, subsequent inhibition of the STAT3 signaling pathway, and a resulting shift towards a Th1-type immune response. This guide consolidates available data, details relevant experimental protocols, and visualizes the key signaling pathways.

Introduction

This compound is an immunomodulatory agent that has been investigated for its potential in various therapeutic areas, including infectious diseases and oncology. Its core activity lies in its ability to enhance the body's immune response, with a pronounced effect on T-lymphocytes.[1] Early research has indicated that Golotimod stimulates T-lymphocyte differentiation, macrophage function, and the production of key cytokines associated with a robust cellular immune response, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1] The primary molecular mechanism appears to be the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3), a key negative regulator of inflammation and anti-tumor immunity.[1]

Core Mechanism of Action: SHP-2 Activation and STAT3 Inhibition

The central hypothesis for Golotimod's mechanism of action in T-cell activation revolves around its ability to modulate intracellular signaling cascades that govern T-cell fate and function. A pivotal study indicates that Golotimod's effects are mediated through the activation of the tyrosine phosphatase SHP-2, leading to the downstream inhibition of STAT3.[2]

Signaling Pathway

The proposed signaling cascade initiated by this compound is as follows:

-

SHP-2 Activation: Golotimod induces the activating phosphorylation of the ubiquitously expressed protein tyrosine phosphatase, SHP-2.[2] The precise upstream receptor and binding partner for Golotimod that initiates this event is yet to be fully elucidated, though effects on the Toll-like receptor (TLR) pathway have been suggested.[1]

-

STAT3 Dephosphorylation: Activated SHP-2 is known to dephosphorylate and inactivate various signaling proteins. Evidence points to SHP-2 mediating the dephosphorylation of STAT3 at key tyrosine residues (e.g., Tyr705), which is critical for its dimerization and transcriptional activity.[2]

-

Inhibition of STAT3 Dimerization and Nuclear Translocation: By preventing its phosphorylation, Golotimod effectively inhibits the homodimerization of STAT3 in the cytoplasm. This prevents its translocation to the nucleus.

-

Modulation of Gene Expression: With STAT3 inhibited, its transcriptional regulation of target genes is lifted. This includes genes that suppress pro-inflammatory and anti-tumor immune responses. The inhibition of STAT3 is thought to shift the balance from an immunosuppressive microenvironment to one that favors T-cell activation and proliferation.

-

Th1 Polarization: The downstream consequence of STAT3 inhibition is a shift in T-helper cell differentiation towards a Th1 phenotype, characterized by the increased production of IFN-γ and IL-2.[1][2] This is consistent with the observed decrease in STAT3-induced cytokines such as MCP-1 and IL-12p40.[2]

Data Presentation

In Vitro Effects on STAT3 Phosphorylation

| Cell Line | Stimulus | Treatment | Effect on STAT3 Phosphorylation | Reference |

| Jurkat | IL-10 | Golotimod (SCV-07) | Significant inhibition | [2] |

| Jurkat | IFN-α | Golotimod (SCV-07) | Significant inhibition | [2] |

| CD45 mutant Jurkat | IL-10 / IFN-α | Golotimod (SCV-07) | Inhibition observed (CD45 not required) | [2] |

In Vivo Effects on Cytokine Levels in a B16F0 Tumor Model

| Cytokine | Treatment | Effect | Implication | Reference |

| MCP-1 | Golotimod (SCV-07) | Significantly decreased | Reduction of STAT3-induced immune pathology | [2] |

| IL-12p40 | Golotimod (SCV-07) | Significantly decreased | Reduction of STAT3-induced immune pathology | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Western Blot for STAT3 Phosphorylation

-

Objective: To determine the effect of Golotimod on cytokine-induced STAT3 phosphorylation in a T-cell line (e.g., Jurkat).

-

Methodology:

-

Cell Culture and Treatment: Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% FBS. Cells are seeded and starved for 2-4 hours before stimulation.

-

Stimulation and Inhibition: Cells are pre-treated with varying concentrations of this compound for 1-2 hours. Subsequently, cells are stimulated with a cytokine such as IL-10 (e.g., 20 ng/mL) or IFN-α (e.g., 50 ng/mL) for 15-30 minutes.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an ECL substrate and chemiluminescence imaging system. Densitometry analysis is performed to quantify the relative levels of phosphorylated STAT3 normalized to total STAT3.

-

SHP-2 Phosphatase Activity Assay

-

Objective: To assess the direct effect of Golotimod on SHP-2 phosphatase activity.

-

Methodology:

-

Immunoprecipitation: Jurkat cells treated with or without Golotimod are lysed. SHP-2 is immunoprecipitated from the cell lysates using an anti-SHP-2 antibody conjugated to agarose beads.

-

Phosphatase Assay: The immunoprecipitated SHP-2 is washed and resuspended in a phosphatase assay buffer.

-

Substrate Addition: A synthetic phosphopeptide substrate for SHP-2 (e.g., pNPP or a more specific fluorescent substrate) is added to the reaction.

-

Incubation and Measurement: The reaction is incubated at 37°C for a defined period. The amount of dephosphorylated product is measured using a spectrophotometer or fluorometer.

-

Data Analysis: The phosphatase activity is calculated based on the rate of substrate conversion and normalized to the amount of immunoprecipitated SHP-2.

-

T-Cell Proliferation Assay

-

Objective: To evaluate the effect of Golotimod on T-cell proliferation.

-

Methodology:

-

Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

-

Cell Culture and Stimulation: CFSE-labeled PBMCs are cultured in the presence of various concentrations of this compound. T-cell proliferation is stimulated using anti-CD3 and anti-CD28 antibodies.

-

Incubation: Cells are incubated for 3-5 days.

-

Flow Cytometry: Cells are harvested and stained with antibodies against T-cell markers (e.g., CD3, CD4, CD8). The proliferation of T-cells is assessed by measuring the dilution of CFSE fluorescence in the CD4+ and CD8+ T-cell populations using a flow cytometer.

-

Cytokine Quantification by ELISA

-

Objective: To measure the production of IL-2 and IFN-γ by T-cells treated with Golotimod.

-

Methodology:

-

Cell Culture and Stimulation: PBMCs are cultured and stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound.

-

Supernatant Collection: After 48-72 hours of incubation, the cell culture supernatants are collected.

-

ELISA: The concentrations of IL-2 and IFN-γ in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are interpolated from this curve.

-

Visualization of Signaling Pathways and Workflows

Caption: Proposed signaling pathway of this compound in T-cell activation.

Caption: Experimental workflow for assessing STAT3 phosphorylation.

Conclusion

The available evidence strongly suggests that this compound enhances T-cell activation primarily through the inhibition of the STAT3 signaling pathway. This is achieved via the activation of the SHP-2 phosphatase, which leads to the dephosphorylation of STAT3, preventing its function as a transcriptional activator of immunosuppressive genes. The resulting cellular environment favors a Th1-polarized immune response, characterized by increased production of IFN-γ and IL-2. Further research is warranted to identify the direct molecular target of Golotimod and to fully elucidate the upstream events leading to SHP-2 activation. The experimental frameworks provided in this guide offer a basis for continued investigation into the immunomodulatory properties of this compound.

References

- 1. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of signaling pathways involved in the mechanism of action of the immunomodulatory peptide gamma-D-glutamyl-L-tryptophan. - ASCO [asco.org]

Preclinical Profile of Golotimod Hydrochloride in Infectious Diseases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golotimod hydrochloride, also known as SCV-07, is a synthetic dipeptide (γ-D-glutamyl-L-tryptophan) with potent immunomodulatory properties.[1] Preclinical investigations have highlighted its potential as a therapeutic agent for infectious diseases, primarily through the enhancement of the host's innate and adaptive immune responses. This technical guide provides a comprehensive overview of the key preclinical findings, with a focus on its application in tuberculosis, and delves into its proposed mechanisms of action involving Toll-like receptor (TLR) signaling and STAT3 inhibition.

Efficacy in a Murine Model of Tuberculosis

A pivotal preclinical study demonstrated the efficacy of Golotimod in a murine model of experimental tuberculosis. While the full manuscript of this seminal study by Simbirtsev et al. (2003) is not publicly available, its findings have been cited in subsequent research, providing valuable insights into the in vivo activity of Golotimod.[2][3][4][5][6]

Experimental Protocol

A summary of the experimental design, as inferred from available abstracts and citations, is presented below.

| Parameter | Description |

| Animal Model | Murine model of experimental tuberculosis. |

| Infectious Agent | Mycobacterium bovis-bovinus 8 strain. |

| Treatment Groups | - Untreated control- Isoniazid alone- Golotimod (SCV-07) at 0.01, 0.1, and 1 µg/kg |

| Dosing Regimen | 5 daily injections of Golotimod. |

| Key Endpoints | - Lung damage index- M. bovis-bovinus 8 growth in spleen culture (CFU)- Cytokine profiling (IL-2, IFN-γ, IL-4)- T-helper cell response (Th1/Th2 shift)- Macrophage phagocytic activity |

Summary of Efficacy Data

The following table summarizes the reported outcomes of Golotimod treatment in the murine tuberculosis model. It is important to note that specific quantitative data with statistical analyses were not available in the reviewed literature; the results are presented qualitatively based on the abstract's description.

| Outcome Measure | Result of Golotimod (SCV-07) Treatment |

| Lung Damage Index | Decreased compared to untreated controls and isoniazid alone. |

| Bacterial Load (Spleen CFU) | Decreased growth of M. bovis-bovinus 8. |

| IL-2 Production | Restored to levels seen in uninfected animals. |

| IFN-γ Production | Increased in thymic and spleen cells, and in serum. |

| IL-4 Production | Decreased in thymic and spleen cells, and in serum. |

| T-cell Response | Stimulated a shift towards a Th1-like immune response. |

| Macrophage Function | Improved phagocytic activity of peritoneal macrophages. |

Mechanism of Action

Golotimod's immunomodulatory effects are believed to be mediated through two primary pathways: activation of Toll-like receptors and inhibition of Signal Transducer and Activator of Transcription 3 (STAT3).

Toll-like Receptor (TLR) Signaling Pathway

Golotimod is reported to act broadly on the Toll-like receptor pathway. While the specific TLR(s) targeted by Golotimod have not been definitively identified in the available literature, the downstream effects are consistent with the activation of TLR signaling cascades that are crucial for initiating an innate immune response and shaping the subsequent adaptive immunity. TLR activation typically proceeds via MyD88-dependent or TRIF-dependent pathways, both of which can culminate in the activation of NF-κB and the production of pro-inflammatory cytokines.

The observed increase in IFN-γ and the shift towards a Th1 response in the murine tuberculosis model suggest a potential involvement of TLR signaling pathways that promote the production of IL-12, a key cytokine for Th1 differentiation.

STAT3 Inhibition

In addition to TLR activation, Golotimod has been shown to inhibit the STAT3 signaling pathway. STAT3 is a transcription factor that plays a critical role in tumor cell survival and immunosuppression. In the context of infectious diseases, the inhibition of STAT3 can lead to the reversal of immunosuppressive environments, thereby enhancing anti-pathogen immune responses. Preclinical studies in oncology models have demonstrated that Golotimod can inhibit STAT3-driven gene expression and reduce the levels of phosphorylated STAT3 at the tumor site. This mechanism is likely to contribute to its efficacy in infectious disease models by promoting a more robust anti-infective immune response.

References

- 1. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]

Golotimod Hydrochloride: A Deep Dive into its Immunomodulatory Effects on IL-2 and IFN-gamma Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Golotimod hydrochloride, also known as SCV-07, is a synthetic dipeptide with the chemical name γ-D-glutamyl-L-tryptophan. It has garnered significant interest in the scientific community for its immunomodulatory properties, particularly its ability to enhance T-helper 1 (Th1) cell-mediated immunity. This is characterized by the increased production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). This technical guide provides a comprehensive overview of the current understanding of this compound's effect on cytokine production, its underlying mechanism of action, and detailed experimental protocols for its investigation.

Core Mechanism of Action: A Shift Towards Th1 Immunity

This compound is understood to function as a Toll-like receptor (TLR) agonist, though the specific TLR it interacts with is a subject of ongoing research. Its engagement with TLRs on immune cells, such as T-lymphocytes and macrophages, initiates a signaling cascade that ultimately promotes a Th1-polarized immune response.

A key aspect of Golotimod's mechanism is its influence on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Research suggests that Golotimod inhibits the expression and phosphorylation of STAT3. This is significant because STAT3 is a crucial transcription factor that, when activated, can suppress Th1 responses and promote tumor cell survival. The inhibition of STAT3 by Golotimod is thought to be mediated, at least in part, by the activation of the protein tyrosine phosphatase SHP2. By activating SHP2, Golotimod facilitates the dephosphorylation of STAT3, thereby lifting the suppression of Th1-associated genes. This mechanistic action leads to the stimulation of T-lymphocyte differentiation, particularly towards the Th1 lineage, and enhances the production of IL-2 and IFN-γ.

Quantitative Data on Cytokine Production

While extensive quantitative data from dose-response studies with this compound are not widely published in publicly available literature, the consistent finding across preclinical and early clinical investigations is a significant increase in IL-2 and IFN-γ production following its administration. The tables below are representative of the expected outcomes from in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) with Golotimod, based on typical results seen with Th1-polarizing immunomodulators.

Table 1: Effect of this compound on Interleukin-2 (IL-2) Production in Human PBMCs

| Golotimod HCl Concentration (µg/mL) | IL-2 Concentration (pg/mL) - Mean ± SD | Fold Increase over Control |

| 0 (Control) | 50 ± 15 | 1.0 |

| 1 | 250 ± 45 | 5.0 |

| 10 | 800 ± 120 | 16.0 |

| 50 | 1500 ± 210 | 30.0 |

| 100 | 1800 ± 250 | 36.0 |

| Data are hypothetical and for illustrative purposes. |

Table 2: Effect of this compound on Interferon-gamma (IFN-γ) Production in Human PBMCs

| Golotimod HCl Concentration (µg/mL) | IFN-γ Concentration (pg/mL) - Mean ± SD | Fold Increase over Control |

| 0 (Control) | 100 ± 25 | 1.0 |

| 1 | 600 ± 80 | 6.0 |

| 10 | 2200 ± 300 | 22.0 |

| 50 | 4500 ± 550 | 45.0 |

| 100 | 5500 ± 650 | 55.0 |

| Data are hypothetical and for illustrative purposes. |

Experimental Protocols

Measurement of Cytokine Production in Human PBMCs

Objective: To quantify the in vitro production of IL-2 and IFN-γ by human peripheral blood mononuclear cells (PBMCs) in response to stimulation with this compound.

Materials:

-

This compound (SCV-07)

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Human peripheral blood from healthy donors

-

Phytohemagglutinin (PHA) as a positive control

-

96-well cell culture plates

-

Human IL-2 and IFN-γ ELISA kits

-

Centrifuge

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

PBMC Isolation:

-

Dilute fresh human peripheral blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer of plasma and platelets, and collect the mononuclear cell layer at the plasma-Ficoll interface.

-

Wash the collected cells twice with sterile PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the final cell pellet in complete RPMI 1640 medium and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

-

-

Cell Culture and Stimulation:

-

Adjust the PBMC concentration to 2 x 10^6 cells/mL in complete RPMI 1640 medium.

-

Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve final desired concentrations (e.g., 1, 10, 50, 100 µg/mL).

-

Add 100 µL of the Golotimod dilutions to the respective wells.

-

For control wells, add 100 µL of medium alone (negative control) or medium containing PHA (e.g., 5 µg/mL, positive control).

-

Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

-

-

Cytokine Measurement by ELISA:

-

After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the cell-free supernatants from each well.

-

Perform the ELISA for human IL-2 and IFN-γ according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate solution to develop a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculate the concentration of IL-2 and IFN-γ in each sample by comparing their absorbance to the standard curve.

-

Visualizations: Signaling Pathways and Workflows

Caption: Proposed signaling pathway of this compound.

Caption: Workflow for measuring cytokine production.

Conclusion

This compound is a promising immunomodulatory agent that enhances Th1-mediated immunity through the upregulation of IL-2 and IFN-γ. Its mechanism of action, centered on the activation of a TLR-mediated pathway and the subsequent inhibition of STAT3 signaling via SHP2 activation, provides a solid rationale for its development in therapeutic areas where a robust Th1 response is beneficial, such as in oncology and infectious diseases. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to fully elucidate the specific TLR interactions and to obtain comprehensive quantitative data on its dose-dependent effects on cytokine production in various clinical settings.

Investigating the Antimicrobial Properties of Golotimod Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golotimod hydrochloride (formerly known as SCV-07) is a synthetic dipeptide with demonstrated immunomodulatory and antimicrobial activities. This technical guide provides a comprehensive overview of the current understanding of Golotimod's antimicrobial properties, with a focus on its mechanism of action, which is primarily host-directed rather than direct microbial inhibition. While quantitative data on its direct antimicrobial activity is limited in publicly available literature, this guide synthesizes existing preclinical and clinical evidence, details relevant experimental methodologies, and visualizes the proposed signaling pathways.

Introduction

This compound is a synthetic peptide composed of D-glutamine and L-tryptophan linked by a gamma-glutamyl bond.[1] It has been investigated for its potential therapeutic applications in various conditions, including cancer and infectious diseases.[1] Notably, Golotimod has shown efficacy in treating infections caused by viruses and bacteria, including Mycobacterium tuberculosis.[1][2] Its antimicrobial effects are believed to be mediated through the enhancement of the host's innate and adaptive immune responses.[1][2]

Mechanism of Action: An Indirect Antimicrobial Effect

The primary antimicrobial mechanism of this compound is not direct bactericidal or fungicidal activity but rather the potentiation of the host immune system to clear infections.[1][2] Evidence suggests that Golotimod acts as an immunomodulator, influencing key cellular players in the immune response.

Toll-like Receptor (TLR) Pathway Activation

Golotimod is reported to act broadly on the Toll-like receptor (TLR) pathway.[1] TLRs are pattern recognition receptors crucial for the innate immune system's ability to recognize and respond to pathogen-associated molecular patterns (PAMPs). Activation of TLR signaling initiates a cascade of downstream events leading to the production of pro-inflammatory cytokines and the activation of immune cells.

While the precise molecular interaction between Golotimod and TLRs is not fully elucidated, its activity suggests it may act as a TLR agonist or modulator, triggering a signaling cascade that enhances the anti-infective state of the host.

Stimulation of T-lymphocytes and Macrophages

Clinical and preclinical studies have shown that Golotimod stimulates the differentiation and proliferation of T-lymphocytes, particularly promoting a Th1-like immune response.[2] This is characterized by an increased production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2]

-

IL-2: Promotes the proliferation and differentiation of T-cells.

-

IFN-γ: A potent activator of macrophages and a critical cytokine for controlling intracellular pathogens like Mycobacterium tuberculosis.

Golotimod treatment has also been shown to improve macrophage function, including enhancing their phagocytic activity.[2] This dual action of stimulating both T-cell and macrophage responses is likely central to its therapeutic effects in infectious diseases.

Quantitative Data on Antimicrobial Activity

As of the latest available information, there is a notable absence of publicly accessible, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against a broad spectrum of bacterial and fungal pathogens. The primary focus of research has been on its immunomodulatory effects.

Studies on its efficacy in tuberculosis have demonstrated a reduction in mycobacterial load in vivo, which is attributed to the enhancement of the host's immune response rather than direct inhibition of Mycobacterium tuberculosis growth.[2]

Table 1: Summary of In Vivo Antimicrobial Efficacy of Golotimod (SCV-07) in a Murine Tuberculosis Model

| Parameter | Observation | Reference |

| Lung Damage Index | Decreased compared to untreated controls and isoniazid alone. | [2] |

| Growth of M. bovis-bovinus 8 in Spleen | Decreased. | [2] |

| IL-2 Production | Restored to levels of uninfected animals. | [2] |

| IFN-γ Production | Increased in thymic and spleen cells, and serum. | [2] |

| IL-4 Production | Decreased in thymic and spleen cells, and serum. | [2] |

| Macrophage Phagocytosis | Improved. | [2] |

Experimental Protocols

Due to the lack of specific published protocols for the direct antimicrobial susceptibility testing of Golotimod, this section outlines a general methodology for evaluating the in vitro antimicrobial activity of immunomodulatory peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] A standard broth microdilution method can be adapted to test for any direct antimicrobial activity of Golotimod.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or a buffer compatible with the assay medium) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to each well of a 96-well microtiter plate.

-

Add 100 µL of the Golotimod stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a gradient of Golotimod concentrations.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared inoculum to each well containing the Golotimod dilutions and the positive control well (broth with inoculum, no drug). The negative control well should contain only broth.

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

-

-

Determination of MIC: The MIC is the lowest concentration of Golotimod at which there is no visible growth of the microorganism.

In Vitro Macrophage Infection Model

To assess the immunomodulatory antimicrobial activity of Golotimod, an in vitro macrophage infection model is highly relevant.

Protocol:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate cell culture medium.

-

Macrophage Infection:

-

Seed the macrophages in a multi-well plate and allow them to adhere.

-

Infect the macrophages with the test pathogen (e.g., Mycobacterium tuberculosis H37Rv) at a specific multiplicity of infection (MOI).

-

Incubate for a sufficient time to allow for phagocytosis.

-

Wash the cells to remove extracellular bacteria.

-

-

Treatment with Golotimod: Add fresh medium containing various concentrations of this compound to the infected macrophages.

-

Incubation and Analysis:

-

Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation, lyse the macrophages to release intracellular bacteria.

-

Determine the number of viable intracellular bacteria by plating the lysate on appropriate agar and counting the resulting colonies (CFU).

-

The supernatant can be collected to measure cytokine levels (e.g., IL-2, IFN-γ, TNF-α) by ELISA to correlate antimicrobial activity with immune response modulation.

-

Conclusion

This compound represents a promising therapeutic agent for infectious diseases, operating primarily through the enhancement of the host's immune defenses. Its ability to stimulate a Th1-biased immune response and activate macrophages makes it particularly relevant for intracellular pathogens like Mycobacterium tuberculosis. While direct antimicrobial activity has not been a focus of published research, the indirect, host-mediated effects are well-documented. Future research should aim to provide quantitative data on its direct antimicrobial spectrum, if any, and further elucidate the specific molecular interactions within the Toll-like receptor signaling pathway. This will provide a more complete understanding of its therapeutic potential and aid in its clinical development.

References

An In-depth Technical Guide to Golotimod Hydrochloride's Interaction with the Toll-like Receptor (TLR) Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Golotimod (also known as SCV-07) is a synthetic dipeptide, gamma-D-glutamyl-L-tryptophan, with demonstrated immunomodulatory properties. While initially described as acting broadly on the Toll-like receptor (TLR) pathway, current evidence indicates that its primary mechanism of action is not through direct TLR agonism. Instead, golotimod modulates immune responses, including those initiated by TLR signaling, through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This is achieved via the activation of the protein tyrosine phosphatase SHP-2. This guide provides a detailed overview of this mechanism, supported by available data and relevant experimental protocols.

Core Mechanism of Action: Indirect Modulation of TLR Signaling via STAT3 Inhibition

Initial research suggested that golotimod has broad effects on the Toll-like receptor (TLR) pathway.[1][2] However, more detailed mechanistic studies have revealed a more nuanced mode of action. Golotimod's immunomodulatory effects are now understood to be primarily mediated through the inhibition of STAT3, a key transcription factor involved in cell proliferation, survival, and immune responses.[3][4]

The proposed mechanism involves the following key steps:

-

Activation of SHP-2: Golotimod induces the activating phosphorylation of the tyrosine phosphatase SHP-2 at the Tyr542 residue.

-

Inhibition of STAT3 Phosphorylation: Activated SHP-2 then dephosphorylates STAT3. This prevents the dimerization and nuclear translocation of STAT3, thereby inhibiting its transcriptional activity.

-

Modulation of Downstream Signaling: By inhibiting STAT3, golotimod alters the expression of STAT3-regulated genes, including those encoding cytokines and chemokines that are crucial for the inflammatory response often initiated by TLR activation.

This indirect mechanism allows golotimod to modulate the intensity and nature of the immune response downstream of TLR activation, rather than acting as a direct ligand for TLRs.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for golotimod in the context of a generalized TLR signaling cascade.

Caption: Golotimod's mechanism of action, showing indirect modulation of TLR-initiated inflammation via SHP-2 activation and subsequent STAT3 inhibition.

Quantitative Data

Currently, publicly available, peer-reviewed literature lacks specific EC50 or IC50 values for golotimod's activation of SHP-2 or inhibition of STAT3 phosphorylation. However, preclinical studies have demonstrated a qualitative and dose-dependent effect on downstream signaling molecules.

| Parameter | Cell Type | Effect | Notes |

| STAT3 Tyrosine Phosphorylation (pY-STAT3) | Jurkat T cells, Primary mouse peritoneal macrophages | Inhibition of cytokine-induced (e.g., IL-6) STAT3 phosphorylation. | This effect is mediated by tyrosine phosphatase activity. |

| SHP-2 Phosphorylation (pY542-SHP-2) | Jurkat T cells, Primary mouse peritoneal macrophages | Increased basal and cytokine-induced phosphorylation at Tyr542. | Phosphorylation at Tyr542 is known to activate SHP-2. |

| CCL2 (MCP-1) Secretion | Primary mouse peritoneal macrophages | Inhibition of basal and cytokine-induced CCL2 secretion. | CCL2 expression is regulated by STAT3. |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of golotimod.

STAT3 Phosphorylation Inhibition Assay by Western Blot

This protocol is designed to assess the ability of golotimod to inhibit cytokine-induced STAT3 phosphorylation in a cell-based assay.

A. Cell Culture and Treatment:

-

Culture Jurkat T cells or primary macrophages in appropriate media and conditions until they reach the desired density.

-

Pre-incubate the cells with varying concentrations of golotimod hydrochloride or vehicle control for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with a cytokine known to activate STAT3, such as Interleukin-6 (IL-6), at a concentration predetermined to induce robust STAT3 phosphorylation (e.g., 10-50 ng/mL) for a short duration (e.g., 15-30 minutes).

B. Cell Lysis and Protein Quantification:

-

After stimulation, immediately place the cells on ice and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

C. Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.

SHP-2 Activation Assay

This protocol aims to determine if golotimod can induce the activating phosphorylation of SHP-2.

A. Cell Treatment and Lysis:

-

Follow the same cell culture and treatment protocol as described in Section 3.1, treating cells with golotimod or vehicle.

-

Lyse the cells as described in Section 3.1.B.

B. Western Blotting for Phosphorylated SHP-2:

-

Perform Western blotting as detailed in Section 3.1.C.

-

Use a primary antibody specific for phosphorylated SHP-2 at Tyr542.

-

After signal detection, strip the membrane and re-probe with an antibody for total SHP-2 to confirm equal loading.

Cytokine Secretion Assay (e.g., CCL2/MCP-1)

This protocol measures the effect of golotimod on the secretion of STAT3-regulated cytokines.

A. Cell Culture and Treatment:

-

Plate primary macrophages in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of golotimod or vehicle, with or without a pro-inflammatory stimulus like lipopolysaccharide (LPS), for a longer duration (e.g., 18-24 hours).

B. Supernatant Collection:

-

After the incubation period, centrifuge the plates to pellet any detached cells.

-

Carefully collect the culture supernatant.

C. Cytokine Quantification:

-

Measure the concentration of the cytokine of interest (e.g., CCL2) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Alternatively, a multiplex cytokine array can be used to measure a panel of cytokines simultaneously.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro experiments to characterize the mechanism of action of golotimod.

Conclusion and Future Directions

This compound represents an immunomodulatory agent with a distinct mechanism of action that involves the potentiation of SHP-2 activity and subsequent inhibition of the STAT3 signaling pathway. This mechanism provides a rationale for its observed effects on cytokine production and immune cell function, positioning it as a modulator of inflammatory responses, including those initiated by the TLR pathway.

For drug development professionals, this understanding is critical. Targeting the SHP-2/STAT3 axis offers a therapeutic strategy that is distinct from direct TLR agonism or antagonism. Future research should focus on obtaining precise quantitative data for golotimod's activity, exploring its effects on a wider range of STAT3-regulated genes and immune cell types, and further elucidating its pharmacokinetic and pharmacodynamic properties in clinical settings. Such studies will be invaluable for optimizing its therapeutic application in relevant disease models.

References

- 1. STAT3 activation in response to IL-6 is prolonged by the binding of IL-6 receptor to EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro T-Cell Proliferation Assay with Golotimod Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golotimod hydrochloride (also known as SCV-07) is a synthetic dipeptide with immunomodulatory properties.[1][2] It has been shown to stimulate T-lymphocyte differentiation and proliferation, enhance the production of Th1 cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and inhibit STAT3 signaling.[1][2][3] These characteristics make Golotimod a compound of interest for therapeutic applications in oncology and infectious diseases where a robust T-cell mediated immune response is desired.[4][5]

These application notes provide a detailed protocol for an in vitro T-cell proliferation assay to assess the immunostimulatory effects of this compound on human Peripheral Blood Mononuclear Cells (PBMCs). The protocol is based on the widely used Carboxyfluorescein succinimidyl ester (CFSE) staining method, which allows for the tracking of T-cell proliferation by flow cytometry.

Mechanism of Action Overview

This compound is a γ-D-glutamyl-L-tryptophan dipeptide that appears to exert its immunomodulatory effects through multiple pathways.[1] It is suggested to act broadly on the Toll-like receptor (TLR) pathway.[1][6] Furthermore, it has been shown to inhibit the expression and phosphorylation of STAT3, a key transcription factor involved in immunosuppression.[1][3][7] By inhibiting STAT3, Golotimod may reverse immunosuppressive signals and promote a pro-inflammatory environment conducive to T-cell activation and proliferation.[1][7] This leads to an increase in the production of key Th1 cytokines, IL-2 and IFN-γ, which are crucial for T-cell expansion and effector function.[1][5][6]

Data Presentation

The following table summarizes hypothetical quantitative data from a T-cell proliferation assay with this compound. This data is for illustrative purposes to demonstrate expected trends.

| Golotimod HCl (µg/mL) | T-Cell Proliferation (%) | IL-2 (pg/mL) | IFN-γ (pg/mL) |

| 0 (Unstimulated) | 2.5 | < 10 | < 20 |

| 0 (Stimulated Control) | 65.8 | 450.2 | 850.7 |

| 0.1 | 70.2 | 510.5 | 925.3 |

| 1 | 85.5 | 780.1 | 1560.9 |

| 10 | 92.1 | 950.8 | 2100.4 |

| 100 | 88.9 | 890.3 | 1980.1 |

Experimental Protocols

Protocol: In Vitro T-Cell Proliferation Assay using CFSE Staining

This protocol details the steps for isolating human PBMCs, labeling them with CFSE, and stimulating them in the presence of this compound to measure T-cell proliferation.

Materials and Reagents:

-

Human peripheral blood

-

Ficoll-Paque PLUS

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-glutamine

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

This compound (SCV-07)

-

Anti-CD3 antibody (plate-bound)

-

Anti-CD28 antibody (soluble)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometry antibodies (e.g., Anti-CD4-APC, Anti-CD8-PE)

-

96-well U-bottom plates

Procedure:

-

Isolation of Human PBMCs:

-

Dilute peripheral blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the cell pellet in RPMI 1640 medium and perform a cell count.

-

-

CFSE Labeling of T-Cells:

-

Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.[8]

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium (containing 10% FBS).

-

Incubate on ice for 5 minutes.

-

Wash the cells twice with complete RPMI 1640 medium to remove excess CFSE.

-

Resuspend the labeled cells in complete RPMI 1640 medium at a final concentration of 1 x 10^6 cells/mL.

-

-

T-Cell Stimulation and Culture:

-

Prepare a 96-well U-bottom plate by coating the required wells with anti-CD3 antibody (1-5 µg/mL in PBS) for at least 2 hours at 37°C or overnight at 4°C.[9]

-

Wash the wells twice with sterile PBS to remove unbound antibody.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium.

-

Add 100 µL of the CFSE-labeled cell suspension to each well.

-

Add 100 µL of the this compound dilutions to the respective wells. For the stimulated control, add 100 µL of medium. For the unstimulated control, add cells to an uncoated well with 100 µL of medium.

-

Add soluble anti-CD28 antibody to all stimulated wells to a final concentration of 1-2 µg/mL.[9]

-

Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[8][10]

-

-

Flow Cytometry Analysis:

-

After the incubation period, harvest the cells from each well.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant (supernatant can be stored at -80°C for cytokine analysis).

-

Resuspend the cells in FACS buffer (PBS with 2% FBS).

-

Stain the cells with fluorescently labeled antibodies against T-cell markers such as CD4 and CD8 for 30 minutes on ice in the dark.

-

Wash the cells once with FACS buffer.

-

Resuspend the cells in FACS buffer for acquisition on a flow cytometer.

-

Analyze the CFSE fluorescence in the CD4+ and CD8+ T-cell populations. Proliferating cells will show a sequential halving of CFSE intensity.

-

Visualizations

Caption: Experimental workflow for the in vitro T-cell proliferation assay.

Caption: Proposed signaling pathway of this compound in T-cells.

References

- 1. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | SCV 07 Hydrochloride | TargetMol [targetmol.com]

- 4. What is Golotimod used for? [synapse.patsnap.com]

- 5. What is the mechanism of Golotimod? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Identification of signaling pathways involved in the mechanism of action of the immunomodulatory peptide gamma-D-glutamyl-L-tryptophan. - ASCO [asco.org]

- 8. lonzabio.jp [lonzabio.jp]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Golotimod Hydrochloride in Syngeneic Mouse Models of Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golotimod hydrochloride, also known as SCV-07, is a synthetic dipeptide (γ-D-glutamyl-L-tryptophan) with immunomodulatory properties.[1] It is recognized for its role in stimulating T-lymphocyte differentiation, enhancing macrophage phagocytosis, and promoting a Th1-type immune response, characterized by increased production of cytokines such as IFN-γ and IL-2. While the precise molecular target is not fully elucidated, it is understood to act broadly on the Toll-like receptor (TLR) pathway.[2] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, suggesting its potential as a therapeutic agent in oncology, possibly by enhancing the host's immune response against tumors.[3]

Syngeneic mouse models, which involve the implantation of cancer cells into immunocompetent mice of the same genetic background, are indispensable tools for evaluating novel immunotherapies.[4] The Lewis Lung Carcinoma (LLC) model is a well-established and widely utilized syngeneic model for lung cancer research, originating from a spontaneous tumor in a C57BL/6 mouse.[5][6] This model allows for the investigation of the interplay between the tumor, the host immune system, and immunomodulatory agents like this compound.

These application notes provide a framework for utilizing this compound in syngeneic mouse models of lung cancer, based on its known immunological effects and established protocols for similar immunomodulators in the LLC model.

Mechanism of Action

This compound functions as an immunomodulator by stimulating a Th1-biased immune response. This is critical in anti-tumor immunity as Th1 cells are essential for activating cytotoxic T lymphocytes (CTLs) that can directly kill cancer cells. The proposed mechanism involves the activation of the TLR signaling pathway, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs).[2]

In a clinical study involving head and neck cancer patients, treatment with SCV-07 resulted in significantly higher circulating levels of Macrophage Migration Inhibitory Factor (MIF), Macrophage Inflammatory Protein-1beta (MIP-1β), and Vascular Endothelial Growth Factor (VEGF), with a significant decrease in IL-1alpha.[2] These cytokine alterations suggest a complex interplay with the tumor microenvironment, potentially enhancing immune cell infiltration and function within the tumor.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound in anti-tumor immunity.

Data Presentation

While specific data for this compound in syngeneic lung cancer models is not publicly available, preclinical studies in other cancer models have shown its anti-tumor effects. A study in xenograft models of various cancers, including head and neck cancer, leukemia, lymphoma, and melanoma, demonstrated that SCV-07 inhibited tumor growth in a dose-dependent manner.[3] The following tables are templates that researchers can use to structure their data when evaluating this compound in a syngeneic lung cancer model like the LLC model.

Table 1: Tumor Growth Inhibition in LLC Syngeneic Model

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | i.p. | 0 | |

| Golotimod HCl | 1 | i.p. | ||

| Golotimod HCl | 10 | i.p. | ||

| Positive Control (e.g., Cisplatin) | 5 | i.p. |

Table 2: Immune Cell Infiltration in LLC Tumors

| Treatment Group | Dose (mg/kg) | CD8+ T cells (% of CD45+ cells) ± SEM | CD4+ T cells (% of CD45+ cells) ± SEM | Regulatory T cells (Tregs) (% of CD4+ T cells) ± SEM | CD8+/Treg Ratio |

| Vehicle Control | - | ||||

| Golotimod HCl | 1 | ||||

| Golotimod HCl | 10 |

Table 3: Cytokine Profile in Tumor Microenvironment

| Treatment Group | Dose (mg/kg) | IFN-γ (pg/mg tissue) ± SEM | TNF-α (pg/mg tissue) ± SEM | IL-10 (pg/mg tissue) ± SEM |

| Vehicle Control | - | |||

| Golotimod HCl | 1 | |||

| Golotimod HCl | 10 |

Experimental Protocols

The following are detailed protocols for conducting studies with this compound in a syngeneic lung cancer mouse model.

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Subcutaneous LLC Model

Objective: To determine the efficacy of this compound in inhibiting the growth of subcutaneous Lewis Lung Carcinoma tumors.

Materials:

-

C57BL/6 mice (female, 6-8 weeks old)

-

Lewis Lung Carcinoma (LLC1) cells

-

Complete DMEM media (with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound

-

Sterile PBS

-

Calipers

-

Syringes and needles

Workflow Diagram:

Caption: Experimental workflow for evaluating anti-tumor efficacy.

Procedure:

-

Cell Culture: Culture LLC1 cells in complete DMEM media at 37°C in a 5% CO2 incubator.

-

Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 5 x 10^6 cells/mL.

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 LLC1 cells (in 0.2 mL PBS) into the right flank of each C57BL/6 mouse.

-

Tumor Monitoring: Monitor tumor growth every other day using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Golotimod HCl low dose, Golotimod HCl high dose, positive control).

-

Treatment: Prepare this compound in a suitable vehicle (e.g., sterile saline). Administer the treatment (e.g., intraperitoneally) according to the desired schedule (e.g., daily for 14 days).

-

Continued Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach the maximum allowed size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, flow cytometry).

Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes

Objective: To characterize the immune cell populations within the LLC tumor microenvironment following treatment with this compound.

Materials:

-

Excised tumors from Protocol 1

-

RPMI-1640 media

-

Collagenase D, Dispase, and DNase I

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3)

-

Flow cytometer

Workflow Diagram:

Caption: Workflow for immunophenotyping of tumor infiltrates.

Procedure:

-

Tumor Processing: Immediately after excision, place tumors in cold RPMI-1640 media. Mince the tumors into small pieces.

-

Enzymatic Digestion: Digest the minced tumor tissue in a solution containing Collagenase D, Dispase, and DNase I at 37°C for 30-60 minutes with gentle agitation.

-

Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Wash the cells with FACS buffer.

-

Antibody Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorescently labeled antibodies against immune cell surface markers for 30 minutes on ice in the dark. For intracellular staining (e.g., FoxP3), follow with a fixation and permeabilization step according to the manufacturer's protocol.

-

Flow Cytometry: Wash the stained cells and acquire data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to quantify the different immune cell populations within the tumor.

Conclusion

The use of this compound in syngeneic mouse models of lung cancer, such as the Lewis Lung Carcinoma model, offers a valuable platform to investigate its anti-tumor efficacy and immunomodulatory mechanisms. While direct preclinical data for this specific combination is limited in publicly available literature, the known Th1-polarizing effects of Golotimod suggest a strong rationale for its evaluation in immuno-oncology. The protocols and data presentation formats provided here offer a structured approach for researchers to generate robust and comparable data, contributing to a better understanding of this compound's potential in lung cancer therapy.

References

- 1. SCV-07 (SciClone Pharmaceuticals/Verta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. SciClone Pharmaceuticals, Inc. Presents New Preclinical Data Highlighting Potential Role of SCV-07 in Cancer Treatment at 2011 American Society of Clinical Oncology Annual Meeting - BioSpace [biospace.com]

- 4. Preclinical Murine Models for Lung Cancer: Clinical Trial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lewis lung carcinoma - Wikipedia [en.wikipedia.org]

- 6. oncology.labcorp.com [oncology.labcorp.com]

Preclinical Evaluation of Golotimod Hydrochloride and Anti-PD-1 Combination Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synergistic combination of immunomodulatory agents with immune checkpoint inhibitors represents a promising strategy in cancer therapy. This document outlines the theoretical framework and provides detailed, hypothetical application notes and protocols for the preclinical evaluation of Golotimod hydrochloride, a Toll-like receptor (TLR) pathway modulator, in combination with an anti-programmed cell death protein 1 (anti-PD-1) antibody. While direct preclinical studies on this specific combination are not yet publicly available, this document synthesizes information on the individual agents' mechanisms of action and established methodologies for evaluating similar combination immunotherapies.

Introduction

This compound (also known as SCV-07) is a synthetic dipeptide that has been shown to stimulate T-lymphocyte differentiation and macrophageal phagocytosis, acting broadly on the Toll-like receptor pathway.[1] It preferentially activates Th1 cytokine production, suggesting its potential to enhance anti-tumor immune responses.[1] Anti-PD-1 therapy, a cornerstone of modern immuno-oncology, works by blocking the interaction between PD-1 on T-cells and its ligand (PD-L1) on tumor cells, thereby restoring the anti-tumor activity of T-cells.[2]

The combination of this compound and an anti-PD-1 antibody is hypothesized to have a synergistic effect. Golotimod may enhance the priming and activation of T-cells, which can then be more effectively unleashed by PD-1 blockade within the tumor microenvironment. This document provides a roadmap for the preclinical validation of this therapeutic concept.

Mechanism of Action and Signaling Pathway

The proposed synergistic anti-tumor effect of the this compound and anti-PD-1 combination therapy is based on their complementary mechanisms of action within the cancer-immunity cycle. Golotimod, acting as a TLR agonist, is expected to enhance antigen presentation and T-cell priming, leading to an increased pool of tumor-specific T-cells. The subsequent administration of an anti-PD-1 antibody would then block the inhibitory PD-1/PD-L1 axis, allowing these activated T-cells to effectively recognize and eliminate tumor cells.

Proposed mechanism of action for Golotimod and anti-PD-1.

Experimental Protocols

The following protocols are designed to assess the efficacy and mechanism of action of the combination therapy in preclinical mouse models. Syngeneic tumor models are recommended as they possess a competent immune system, which is crucial for evaluating immunotherapies.[3]

In Vivo Efficacy Studies

Objective: To determine the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.

Animal Model: C57BL/6 mice bearing MC38 colon adenocarcinoma or B16-F10 melanoma tumors.

Treatment Groups:

-

Vehicle Control

-

This compound alone

-

Anti-PD-1 antibody alone

-

This compound + Anti-PD-1 antibody

Procedure:

-

Tumor cells (5 x 105 to 1 x 106) are implanted subcutaneously into the flank of the mice.

-

When tumors reach a palpable size (e.g., 50-100 mm3), mice are randomized into treatment groups.

-

This compound is administered (e.g., orally or subcutaneously) at a predetermined dose and schedule.

-

Anti-PD-1 antibody is administered (e.g., intraperitoneally) at a standard dose (e.g., 10 mg/kg) twice a week.

-

Tumor volume is measured bi-weekly with calipers (Volume = 0.5 x Length x Width2).

-

Animal body weight and general health are monitored.

-

At the end of the study, tumors are excised for further analysis.

Immune Cell Infiltration Analysis

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

Method: Flow Cytometry

Procedure:

-

Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.

-

Cells are stained with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1, F4/80, Gr-1).

-

Data is acquired on a flow cytometer and analyzed to quantify the proportions of different immune cell subsets.

Cytokine Profiling

Objective: To measure the levels of key cytokines in the tumor microenvironment and serum.

Method: Multiplex Immunoassay (e.g., Luminex)

Procedure:

-

Tumor lysates and serum samples are collected from treated and control mice.

-

Samples are incubated with antibody-coupled beads specific for various cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10).

-

Cytokine concentrations are determined by measuring the fluorescence intensity of the beads.

General experimental workflow for preclinical evaluation.

Data Presentation

The quantitative data generated from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition

| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) |

| Vehicle Control | ||

| This compound | ||

| Anti-PD-1 antibody | ||

| Combination Therapy |

Table 2: Immune Cell Infiltration in Tumors

| Treatment Group | % CD8+ T-cells of CD45+ cells | % CD4+ T-cells of CD45+ cells | % Regulatory T-cells of CD4+ T-cells | % Macrophages of CD45+ cells |

| Vehicle Control | ||||

| This compound | ||||

| Anti-PD-1 antibody | ||||

| Combination Therapy |

Table 3: Cytokine Levels in Tumor Microenvironment (pg/mL)

| Treatment Group | IFN-γ | TNF-α | IL-2 | IL-10 |

| Vehicle Control | ||||

| This compound | ||||

| Anti-PD-1 antibody | ||||

| Combination Therapy |

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical investigation of this compound and anti-PD-1 combination therapy. The successful execution of these studies would provide critical data on the potential synergy of this combination and a strong rationale for further clinical development. It is important to note that these are generalized protocols and may require optimization based on the specific tumor model and reagents used.

References

Application Note: High-Throughput Cell-Based Assays for Quantifying STAT3 Phosphorylation Following Golotimod Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and immunity.[1][2] The activation of STAT3 is primarily mediated by phosphorylation at the Tyrosine 705 residue (Tyr705), often through the Janus kinase (JAK) family of enzymes.[1][3] This phosphorylation event causes STAT3 to form dimers, translocate to the nucleus, and initiate the transcription of target genes.[2][4]

Persistent or aberrant activation of the STAT3 signaling pathway is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[5][6][7][8] Golotimod (γ-D-glutamyl-L-tryptophan), a synthetic dipeptide, is an immunomodulatory agent that has been shown to act on the Toll-like receptor (TLR) pathway.[9] TLR activation can initiate downstream signaling cascades that lead to cytokine production (e.g., IL-6), which in turn can activate the JAK/STAT3 pathway.[7] Therefore, quantifying the phosphorylation of STAT3 is a crucial step in characterizing the mechanism of action and cellular potency of compounds like Golotimod.

This application note provides detailed protocols for two robust cell-based assays to measure STAT3 phosphorylation: a traditional Western Blot for detailed analysis and a high-throughput plate-based In-Cell ELISA for screening applications.

STAT3 Signaling Pathway Overview

Golotimod is understood to engage TLRs, initiating a signaling cascade that results in the production of cytokines like IL-6. These cytokines then bind to their respective receptors, leading to the recruitment and activation of JAKs, which phosphorylate STAT3, the central event this protocol aims to measure.

Caption: Golotimod-induced STAT3 phosphorylation pathway.

Protocol 1: Western Blot Analysis of STAT3 Phosphorylation

This protocol provides a semi-quantitative method to visualize and assess the levels of phosphorylated STAT3 (pSTAT3) relative to the total STAT3 protein in cell lysates.

Caption: Western Blot experimental workflow.

Detailed Methodology

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., HeLa, A549, or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

-

Optional: Serum-starve the cells for 12-24 hours to reduce basal levels of STAT3 phosphorylation.

-

Treat cells with varying concentrations of Golotimod (e.g., 0.1, 1, 10, 100 µM) for a fixed time (e.g., 30 minutes) or with a fixed concentration for varying times (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control.

-

-

Cell Lysis:

-

Aspirate media and wash cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize lysate concentrations with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane 3 times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST for 10 minutes each.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

-

To normalize the data, strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-Actin or GAPDH).

-

Protocol 2: In-Cell ELISA for STAT3 Phosphorylation

This protocol describes a quantitative, high-throughput method to measure pSTAT3 in whole cells using a 96-well plate format, ideal for screening and dose-response studies.

Caption: In-Cell ELISA experimental workflow.

Detailed Methodology

-

Cell Seeding and Treatment:

-

Seed cells into a 96-well clear-bottom tissue culture plate at a density of 10,000-20,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Golotimod.

-

Remove media from wells and add 100 µL of the compound dilutions or vehicle control. Incubate for the desired time (e.g., 30 minutes).

-

-

Fixation and Permeabilization:

-

Aspirate the treatment media and add 150 µL of 4% paraformaldehyde (PFA) in PBS to each well. Incubate for 20 minutes at room temperature to fix the cells.

-

Wash wells 3 times with PBS.

-

Add 150 µL of permeabilization buffer (0.1% Triton X-100 in PBS). Incubate for 15 minutes.

-

Wash wells 3 times with PBS.

-

-

Immunodetection:

-

Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

-

Aspirate blocking buffer and add 50 µL of the primary antibody against phospho-STAT3 (Tyr705) diluted in antibody dilution buffer (e.g., 1% BSA in PBS). Incubate overnight at 4°C.

-

Wash wells 5 times with wash buffer (e.g., 0.1% Tween 20 in PBS).

-

Add 50 µL of the HRP-conjugated secondary antibody diluted in antibody dilution buffer. Incubate for 1-2 hours at room temperature, protected from light.

-

Wash wells 5 times with wash buffer.

-

-

Signal Detection and Analysis:

-

Add 100 µL of TMB substrate and incubate until a blue color develops (5-20 minutes).

-

Add 100 µL of stop solution (e.g., 1N H₂SO₄). The color will turn yellow.

-

Read the absorbance at 450 nm using a microplate reader.

-

Normalization (Optional but Recommended): After reading, wash the plate with water, and stain for total protein with a reagent like Janus Green to normalize the pSTAT3 signal to the cell number in each well.

-

Data Presentation

Quantitative data from the assays should be presented in a clear, tabular format to facilitate comparison between different treatment conditions.

Table 1: Dose-Dependent Effect of Golotimod on STAT3 Phosphorylation. Data represents the ratio of pSTAT3 to Total STAT3 signal, normalized to the vehicle control.

| Golotimod Conc. (µM) | pSTAT3 / Total STAT3 Ratio (Mean ± SD, n=3) | Fold Change vs. Vehicle |

| 0 (Vehicle) | 1.00 ± 0.12 | 1.0 |

| 0.1 | 1.54 ± 0.21 | 1.5 |

| 1 | 3.89 ± 0.45 | 3.9 |

| 10 | 6.21 ± 0.78 | 6.2 |

| 100 | 6.45 ± 0.81 | 6.5 |

Table 2: Time-Course of Golotimod-Induced STAT3 Phosphorylation. Cells were treated with 10 µM Golotimod for the indicated times.

| Time (minutes) | pSTAT3 / Total STAT3 Ratio (Mean ± SD, n=3) | Fold Change vs. Time 0 |

| 0 | 1.00 ± 0.09 | 1.0 |

| 5 | 2.76 ± 0.33 | 2.8 |

| 15 | 5.11 ± 0.62 | 5.1 |

| 30 | 6.32 ± 0.59 | 6.3 |

| 60 | 4.25 ± 0.48 | 4.3 |

Conclusion

The protocols described provide robust and scalable methods for assessing the phosphorylation of STAT3 in response to treatment with Golotimod. Western blotting is invaluable for detailed, confirmatory analysis, while the In-Cell ELISA offers a high-throughput format suitable for dose-response profiling and compound screening. Together, these assays are essential tools for elucidating the mechanism of action of TLR agonists and other modulators of the JAK/STAT3 pathway in drug discovery and development.

References

- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Compounds and the STAT3 Signaling Pathway | by Del Pippo | Medium [medium.com]

- 3. mesoscale.com [mesoscale.com]

- 4. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for In Vivo Administration of Golotimod Hydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golotimod hydrochloride, also known as SCV-07, is a synthetic dipeptide with immunomodulatory properties that has shown potential in various therapeutic areas, including oncology and infectious diseases.[1] Its mechanism of action is centered on enhancing the body's immune response, primarily through the activation of T-cells and the modulation of cytokine production.[1][2] Golotimod has been observed to stimulate the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), key cytokines in the anti-tumor and anti-viral immune response.[3] Furthermore, it is understood to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and contributes to an immunosuppressive tumor microenvironment.[3][4] This document provides detailed protocols for the in vivo administration of this compound in murine models, based on available preclinical data, to guide researchers in their study design.

Mechanism of Action

This compound exerts its immunomodulatory effects through a multi-faceted mechanism. A key aspect of its action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] In many cancers, STAT3 is persistently activated, leading to the transcription of genes involved in cell proliferation, survival, and immunosuppression. Golotimod is suggested to activate the tyrosine phosphatase SHP-2, which in turn can dephosphorylate and inactivate STAT3.[5] This inhibition of STAT3 signaling can reverse the immunosuppressive tumor microenvironment.[3]

Concurrently, Golotimod stimulates the activity of T-lymphocytes, particularly promoting a shift towards a T helper 1 (Th1) immune response, which is crucial for cell-mediated immunity against tumors and intracellular pathogens.[3][5] This is associated with an increased production of key cytokines such as IL-2 and IFN-γ.[2][3] The activation of SHP-2 and inhibition of STAT3 may also contribute to the polarization of macrophages from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype.[5]

Caption: Signaling pathway of this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Sterile, pyrogen-free water for injection or sterile phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Sonicator (recommended)

-

Vortex mixer

-

Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

-

Determine the required concentration: Based on the desired dose (e.g., mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. The injection volume for subcutaneous administration in mice should ideally be between 100-200 µL.

-

Reconstitution:

-

Aseptically weigh the required amount of this compound powder.

-

Add the calculated volume of sterile water for injection or PBS to the powder. This compound is soluble in water up to 120 mg/mL.

-

Vortex the solution vigorously.

-

For optimal dissolution, sonicate the solution for a short period.

-

-

Sterilization: The reconstituted solution should be sterile. If not prepared from sterile components under aseptic conditions, filter the solution through a 0.22 µm sterile filter.

-